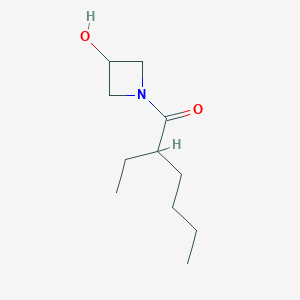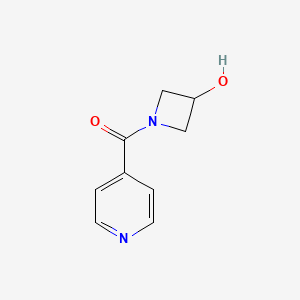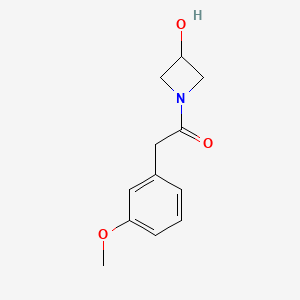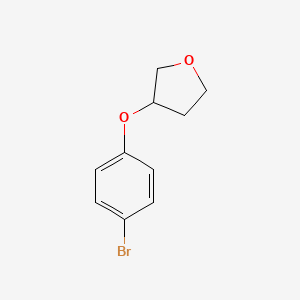
3-(4-Bromophenoxy)tetrahydrofuran
Vue d'ensemble
Description
Molecular Structure Analysis
3-(4-Bromophenoxy)tetrahydrofuran contains a total of 25 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ether .Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.1 g/mol . It is a colorless, volatile liquid with a low boiling point. It is not stable in the presence of light or air, and must be stored in a dark, airtight container.Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-(4-Bromophenoxy)tetrahydrofuran serves as a versatile intermediate in organic synthesis, enabling the creation of biologically active molecules and complex chemical structures. For instance, Brenna et al. (2017) developed a multienzymatic stereoselective cascade process for synthesizing 2-methyl-3-substituted tetrahydrofuran precursors, showcasing the potential of such compounds in the synthesis of drugs, flavors, and agrochemicals. Their methodology highlights the importance of this compound derivatives in obtaining enantiopure synthons, crucial for the pharmaceutical industry (Brenna et al., 2017).
Antioxidant and Antimicrobial Applications
Several studies have explored the antioxidant and antimicrobial properties of bromophenol derivatives, including compounds structurally related to this compound. Olsen et al. (2013) isolated bromophenols from the red algae Vertebrata lanosa, demonstrating potent antioxidant activity in cellular models. This suggests that derivatives of this compound might also exhibit similar beneficial effects, potentially applicable in pharmaceuticals and food preservatives (Olsen et al., 2013).
Environmental Applications
The study by Luo et al. (2019) on the oxidation of 2,4-bromophenol and its environmental implications points towards the relevance of this compound derivatives in understanding and mitigating pollution. Their research into the formation of brominated by-products during water treatment processes underscores the importance of studying such compounds for environmental safety and the development of more efficient water purification methods (Luo et al., 2019).
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenoxy)tetrahydrofuran is not fully understood. It is believed that the compound acts as a substrate for enzymes, and is involved in the formation of covalent bonds between molecules.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromophenoxy)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPFATCSVAXDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)
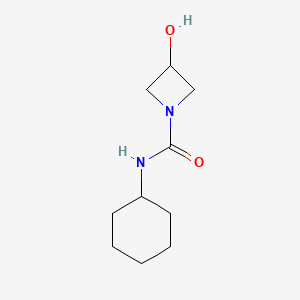
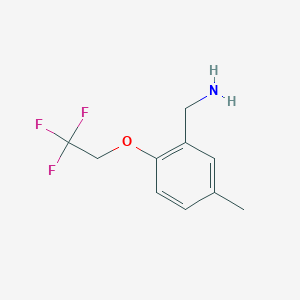

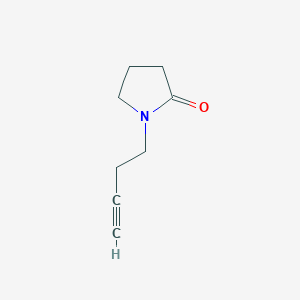

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one](/img/structure/B1468859.png)
